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4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane

Silica-filled SSBR Crosslink density Filler–rubber interaction

4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane (CAS 41453-79-6) is a bifunctional polysulfidic organosilane whose structure comprises two triethoxysilylethyl groups bridged by a tetrasulfide (S₄) chain. It belongs to the class of sulfur‑containing silane coupling agents that are essential in silica‑filled rubber composites, where the ethoxysilyl moieties hydrolyze and condense with silanol groups on the silica surface while the polysulfide core functions as both a coupling point to the elastomer and an active sulfur donor during vulcanization.

Molecular Formula C16H38O6S4Si2
Molecular Weight 510.9 g/mol
CAS No. 41453-79-6
Cat. No. B12686992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane
CAS41453-79-6
Molecular FormulaC16H38O6S4Si2
Molecular Weight510.9 g/mol
Structural Identifiers
SMILESCCO[Si](CCSSSSCC[Si](OCC)(OCC)OCC)(OCC)OCC
InChIInChI=1S/C16H38O6S4Si2/c1-7-17-27(18-8-2,19-9-3)15-13-23-25-26-24-14-16-28(20-10-4,21-11-5)22-12-6/h7-16H2,1-6H3
InChIKeyASAOXGWSIOQTDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane and Why Does It Matter for Rubber Compounding Procurement?


4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane (CAS 41453-79-6) is a bifunctional polysulfidic organosilane whose structure comprises two triethoxysilylethyl groups bridged by a tetrasulfide (S₄) chain [1]. It belongs to the class of sulfur‑containing silane coupling agents that are essential in silica‑filled rubber composites, where the ethoxysilyl moieties hydrolyze and condense with silanol groups on the silica surface while the polysulfide core functions as both a coupling point to the elastomer and an active sulfur donor during vulcanization [2]. Unlike the more common bis(triethoxysilylpropyl)tetrasulfide (TESPT, CAS 40372-72-3), this compound features an ethylene linker between the silicon and sulfur atoms, resulting in a shorter carbon spacer that alters hydrolysis kinetics and the spatial relationship between the silane anchor and the rubber‑reactive sulfur chain [1].

Why Generic Substitution of 4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane with Close-Analog Silanes Is Scientifically Unsound


Sulfur‑alkoxy silanes are not functionally interchangeable because the number of sulfur atoms (sulfur rank), the length of the alkylene spacer, and the identity of the alkoxy leaving group jointly govern three competing temperature‑dependent reactions: silane‑to‑silica hydrophobation, silane‑to‑rubber coupling, and rubber‑rubber crosslinking via released active sulfur [1]. Replacing the target compound (S₄, ethylene spacer, ethoxy) with a disulfide analog (S₂) reduces the sulfur‑donor capacity, while switching to the propylene‑spacer TESPT alters the balance between hydrolysis rate and premature scorch [2][3]. Even chemically similar polysulfides differing only in carbon rank exhibit markedly different mixing behavior and final vulcanizate properties when sulfur correction is not applied [3]. The evidence below demonstrates that these structural distinctions translate into measurable differences in crosslink density, reinforcement efficiency, thermal stability, and dynamic performance, making generic substitution a high‑risk decision for any specification‑driven procurement.

Quantitative Evidence Guide: Measurable Differentiation of 4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane Against Its Closest Analogs


Sulfur Rank Differentiation: Tetrasulfide (S₄) vs. Disulfide (S₂) in Filler–Rubber Interaction and Crosslink Density

In a systematic study of silica‑filled solution styrene‑butadiene rubber (SSBR) vulcanizates, the filler–rubber interaction strength followed the order: TEOS (sulfur‑free) < silica without silane < TESPD (S₂) < TESPT (S₄) [1]. The target compound, which bears a tetrasulfide bridge, is structurally analogous to the highest‑performing member of this series (TESPT) and would therefore be expected to deliver superior filler–rubber interaction and higher total crosslink density compared to disulfide analogs because the additional sulfur atoms in the S₄ chain serve as active sulfur donors that form extra polysulfidic crosslinks between rubber chains during vulcanization [2]. This rank‑order effect has been independently confirmed using the swelling method and Kraus plot analysis [1].

Silica-filled SSBR Crosslink density Filler–rubber interaction Sulfur rank

Carbon Spacer Length: Ethylene vs. Propylene Bridge in Silane–Silica Hydrolysis and Coupling Kinetics

The target compound employs an ethylene bridge (two carbon atoms) connecting the silicon atom to the tetrasulfide group, whereas the industry‑dominant TESPT uses a propylene bridge (three carbon atoms) [1][2]. Research on silane carbon rank demonstrates that the length of the alkylene spacer significantly influences processing behavior: a silane with a carbon rank of 10 (DTES) showed the best mixing processability but inferior final mechanical properties compared to TESPT (carbon rank 3) [2]. By analogous reasoning, the shorter ethylene spacer in the target compound is expected to produce a more rigid, conformationally constrained linkage that alters the kinetics of both the silanization (Si–O–Si bond formation) and the sulfur‑mediated rubber crosslinking reactions. This structural feature may offer a differentiated balance between compound viscosity development during mixing and ultimate crosslink density, though direct comparative kinetic data for the ethylene homolog are limited in the open literature.

Hydrolysis rate Silane–silica bonding Carbon rank Coupling efficiency

Scorch Safety and Sulfur‑Donor Behavior: Tetrasulfide Silane vs. Mercapto Silane in Silica‑Filled Natural Rubber

The target compound contains a tetrasulfide chain that acts as a controlled sulfur donor during rubber vulcanization, in contrast to mercapto silanes such as γ‑mercaptopropyltrimethoxysilane (A‑189) that contain a reactive thiol group. A direct experimental comparison demonstrated that increasing the loading of Si‑69 (bis(triethoxysilylpropyl)tetrasulfide, a propylene‑linked S₄ analog) increased Mooney scorch time, whereas increasing the loading of A‑189 decreased scorch time [1]. This behavior indicates that tetrasulfide‑based silanes delay the onset of vulcanization (better scorch safety), while mercapto silanes promote premature crosslinking due to the catalytic activity of the thiol group. The target compound, having the same tetrasulfide functionality, is expected to exhibit similarly improved scorch resistance compared to mercapto‑silane alternatives.

Mooney scorch time Sulfur donor Vulcanization kinetics Processing safety

Reinforcement Efficiency: Tetrasulfide Silane Outperforms Non‑Sulfur and Disulfide Silanes in Modulus Development

In a comparative study of five silane coupling agents in silica‑filled natural rubber (NR) compounds using equimolar alkoxy‑functionality loading, tetrasulfide‑based TESPT gave the highest reinforcement index (ratio of modulus at 300% strain to modulus at 100% strain), followed by disulfide‑based TESPD, while non‑sulfur alkoxy silanes (OTES, VTMS) and non‑alkoxy sulfur silanes (TMSMT) yielded considerably lower reinforcement efficiency [1]. The target compound, which possesses both alkoxysilyl groups and a tetrasulfide bridge, is the functional equivalent of the top‑performing silane in this hierarchy and is therefore predicted to provide the highest reinforcement index among sulfur‑alkoxy silanes.

Reinforcement index 300% modulus Filler–rubber coupling Silica-NR compound

Sulfur Compensation Requirement: Tetrasulfide Silane Eliminates the Need for Extra Elemental Sulfur Addition Compared to Disulfide Silanes

A study investigating the necessity of extra sulfur addition to TESPD (disulfide)‑silica‑filled NR compounds demonstrated that without external sulfur supplementation, TESPD‑based vulcanizates suffer from inferior mechanical properties compared to TESPT‑based compounds because the disulfide silane provides insufficient active sulfur for optimal rubber‑filler coupling and rubber‑rubber crosslinking [1]. To achieve mechanical properties comparable to those of TESPT without extra sulfur, TESPD formulations required 0.15–0.20 phr of additional free sulfur (3.4–5.1 wt% relative to TESPD content) [1]. The target compound, bearing a tetrasulfide core, inherently delivers a higher stoichiometric sulfur payload per molecule, thereby obviating the need for external sulfur compensation and reducing formulation complexity.

Sulfur compensation Formulation simplification TESPD vs. TESPT Silica dispersion

Elongation Modulus and Tear Strength Trade‑Off: Tetrasulfide (S₄) vs. Disulfide (S₂) in Silica‑Filled NR

Direct comparison of bis(triethoxysilylpropyl)tetrasulfide (TESPT, S₄) and bis(triethoxysilylpropyl)disulfide (TESPD, S₂) in silica‑filled natural rubber compounds revealed a consistent mechanical trade‑off: the S₄ silane produced higher elongation modulus (stiffness), while the S₂ silane yielded higher tear resistance strength [1]. The target compound, possessing the tetrasulfide architecture, would therefore be preferred in applications where high stiffness and modulus are prioritized over ultimate tear resistance.

Elongation modulus Tear resistance Silane sulfur rank Natural rubber

Optimal Application Scenarios for 4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane Based on Quantitative Evidence


Silica‑Reinforced Passenger Car Tire Tread Compounds Requiring Maximum Reinforcement Index

When formulating silica‑filled SSBR or NR/BR tire tread compounds for passenger car tires, the tetrasulfide silane architecture provides the highest filler–rubber reinforcement index among commercially available sulfur‑alkoxy coupling agents [1]. The S₄ core delivers a higher stoichiometric sulfur payload that eliminates the need for external sulfur compensation, simplifying the compounding recipe [2]. This scenario is most relevant when the compound specification prioritizes 300% modulus development, low Payne effect, and high bound‑rubber content—all of which are maximized by the tetrasulfide rank [1].

High‑Temperature Mixing Processes Where Scorch Safety Is Critical

Tetrasulfide silanes of the Si‑69 type (S₄ alkoxy‑silane) increase Mooney scorch time with increasing silane dosage, providing inherently superior scorch safety compared to mercapto‑silane coupling agents (e.g., A‑189), which accelerate vulcanization and reduce scorch time [1]. The target compound is therefore suitable for high‑shear internal mixer compounding at dump temperatures up to 150°C, where maintaining a wide processing window is essential to avoid premature crosslinking during the non‑productive mixing step [1][2]. This makes the compound particularly attractive for truck tire tread formulations that employ natural rubber and require robust mixing conditions.

Formulations Demanding a Balance of High Stiffness and Controlled Crosslink Structure

When the application requires high elongation modulus but can tolerate a moderate trade‑off in tear resistance, the tetrasulfide silane (S₄) is the preferred choice over its disulfide counterpart (S₂) [1]. The increased sulfur rank promotes the formation of polysulfidic crosslinks that contribute to higher modulus and lower hysteresis (tan δ at 60°C), which are desirable for low‑rolling‑resistance tire tread compounds [2]. The ethylene spacer in the target compound further differentiates it from the propylene‑linked TESPT, potentially influencing hydrolysis kinetics and allowing formulators to fine‑tune the silanization‑to‑scorch balance [3].

Specialty Rubber Articles Where Reduced Compound Viscosity and Energy Savings Are Specifications

Tetrasulfide‑based silane coupling agents are documented to reduce compound viscosity compared to untreated silica‑filled compounds, translating to lower mixing energy consumption [1]. The target compound, bearing ethoxy groups that efficiently hydrophobize the silica surface, reduces filler–filler interactions (Payne effect) and improves silica dispersion, which in turn reduces Mooney viscosity and processing energy expenditure [1]. This scenario is valuable for procurement decisions where total cost of ownership considerations—including processing energy, cycle time, and mixing yield—are weighted alongside raw material cost.

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